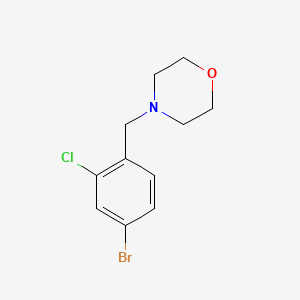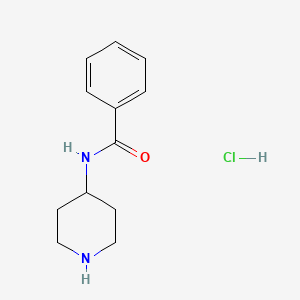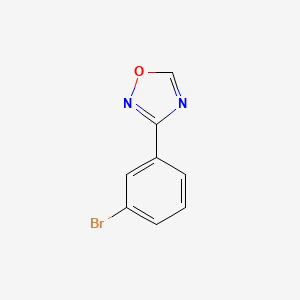
1-Bromo-4-(2-méthoxyéthyl)benzène
Vue d'ensemble
Description
1-Bromo-4-(2-methoxyethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a brominated aromatic compound, characterized by a benzene ring substituted with a bromine atom and a 2-methoxyethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Applications De Recherche Scientifique
1-Bromo-4-(2-methoxyethyl)benzene is utilized in various scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-4-(2-methoxyethyl)benzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a two-step mechanism . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The ADME properties of 1-Bromo-4-(2-methoxyethyl)benzene are as follows :
The compound has a logP of 2.91, indicating its lipophilic nature and potential for bioaccumulation . Its water solubility at 25°C is estimated to be 73.73 mg/L , which may affect its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(2-methoxyethyl)benzene. For instance, its vapor pressure is 0.1±0.5 mmHg at 25°C , suggesting that it could potentially volatilize under environmental conditions. Its stability could also be affected by pH, temperature, and presence of other chemicals.
Analyse Biochimique
Biochemical Properties
1-Bromo-4-(2-methoxyethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination reactions, where it can interact with nucleophiles and undergo substitution reactions . The compound’s bromine atom can be replaced by other functional groups through nucleophilic substitution, making it a versatile intermediate in organic synthesis. Additionally, 1-Bromo-4-(2-methoxyethyl)benzene can interact with enzymes involved in oxidative processes, potentially influencing the activity of these enzymes.
Cellular Effects
The effects of 1-Bromo-4-(2-methoxyethyl)benzene on various types of cells and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, 1-Bromo-4-(2-methoxyethyl)benzene can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes.
Molecular Mechanism
At the molecular level, 1-Bromo-4-(2-methoxyethyl)benzene exerts its effects through various mechanisms. One key mechanism involves its interaction with biomolecules through free radical bromination . In this process, the bromine atom in the compound can be replaced by other functional groups, leading to the formation of new chemical bonds. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the substitution reaction. Additionally, 1-Bromo-4-(2-methoxyethyl)benzene can influence gene expression by binding to regulatory proteins and altering their activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Bromo-4-(2-methoxyethyl)benzene in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . In vitro and in vivo studies have shown that the long-term effects of 1-Bromo-4-(2-methoxyethyl)benzene on cellular function can vary depending on the experimental conditions and the specific cell types being studied. The compound’s stability and degradation products can also influence its overall activity and effectiveness in biochemical applications.
Dosage Effects in Animal Models
The effects of 1-Bromo-4-(2-methoxyethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biochemical response. It is important to carefully control the dosage of 1-Bromo-4-(2-methoxyethyl)benzene in experimental settings to avoid potential toxicity.
Metabolic Pathways
1-Bromo-4-(2-methoxyethyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can undergo oxidative processes, where it is metabolized by enzymes such as cytochrome P450 oxidases. These metabolic reactions can lead to the formation of reactive intermediates and metabolites, which can further interact with other biomolecules and influence cellular function. The effects of 1-Bromo-4-(2-methoxyethyl)benzene on metabolic flux and metabolite levels are important considerations in biochemical studies.
Transport and Distribution
The transport and distribution of 1-Bromo-4-(2-methoxyethyl)benzene within cells and tissues are critical factors that determine its overall activity and effectiveness . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins and other cellular components, influencing its localization and accumulation. The distribution of 1-Bromo-4-(2-methoxyethyl)benzene within different cellular compartments can affect its biochemical properties and interactions with biomolecules.
Subcellular Localization
1-Bromo-4-(2-methoxyethyl)benzene exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific enzymes and regulatory proteins. The subcellular localization of 1-Bromo-4-(2-methoxyethyl)benzene is an important factor in understanding its biochemical effects and mechanisms of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methoxyethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(2-methoxyethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like iron(III) bromide to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 1-Bromo-4-(2-methoxyethyl)benzene may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(2-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of 4-(2-methoxyethyl)phenol or 4-(2-methoxyethyl)aniline.
Oxidation: Formation of 4-(2-methoxyethyl)benzoic acid.
Comparaison Avec Des Composés Similaires
1-Bromo-2-methoxybenzene: Similar structure but with the methoxy group in the ortho position relative to the bromine atom.
1-Bromo-4-(2-methoxyethoxy)benzene: Contains an additional ethoxy group, making it more hydrophilic.
2-Bromoethyl methyl ether: Used as a starting reagent in the synthesis of 1-Bromo-4-(2-methoxyethyl)benzene.
Uniqueness: 1-Bromo-4-(2-methoxyethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and methoxyethyl groups allows for versatile chemical transformations and applications in various fields .
Propriétés
IUPAC Name |
1-bromo-4-(2-methoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWZNFTXJKWJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621331 | |
| Record name | 1-Bromo-4-(2-methoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60835-90-7 | |
| Record name | 1-Bromo-4-(2-methoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(2-methoxyethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)






![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)




